1-Isopropyl-1H-pyrazole-4-sulfonamide
Overview
Description
1-Isopropyl-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and have been extensively studied for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .
Mechanism of Action
- The primary target of this compound is crucial for understanding its mode of action. Unfortunately, specific information about the exact target remains limited in the available literature .
- By mimicking PABA, this compound interferes with the bacterial folic acid pathway, inhibiting DNA synthesis and ultimately hindering bacterial growth .
Target of Action
Mode of Action
- is structurally related to sulfonamide drugs, which are competitive antagonists and analogs of p-aminobenzoic acid (PABA).
Biochemical Analysis
Biochemical Properties
1-Isopropyl-1H-pyrazole-4-sulfonamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes such as succinate dehydrogenase (SDH). The interaction with SDH suggests that this compound may act as an inhibitor, affecting the enzyme’s activity and subsequently influencing metabolic pathways . Additionally, the compound’s sulfonamide group is known for its ability to form hydrogen bonds with amino acid residues in proteins, which can further modulate protein function and stability.
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. Studies have shown that this compound exhibits antiproliferative activities against various cancer cell lines, including HeLa and C6 cells . The compound’s ability to inhibit cell proliferation suggests its potential as an anticancer agent. Furthermore, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with SDH can lead to alterations in the tricarboxylic acid (TCA) cycle, affecting cellular energy production and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of SDH, an enzyme crucial for the TCA cycle . By binding to the active site of SDH, this compound disrupts the enzyme’s function, leading to a decrease in cellular respiration and energy production. Additionally, the compound’s sulfonamide group can form hydrogen bonds with specific amino acid residues, stabilizing the enzyme-inhibitor complex and enhancing its inhibitory effect . This interaction can also lead to changes in gene expression, further influencing cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of SDH activity, resulting in persistent alterations in cellular metabolism and function . These findings highlight the importance of considering temporal factors when evaluating the compound’s effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of the compound can effectively inhibit SDH activity without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including cellular damage and adverse physiological responses . These findings underscore the importance of determining the optimal dosage range for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with SDH . By inhibiting SDH, the compound disrupts the TCA cycle, leading to alterations in metabolic flux and metabolite levels. This disruption can affect the overall energy balance within cells, influencing various metabolic processes . Additionally, the compound’s interaction with other enzymes and cofactors may further modulate metabolic pathways, contributing to its diverse biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins . The compound’s sulfonamide group facilitates its binding to specific transporters, enabling its uptake and distribution within cells . Once inside the cell, this compound can accumulate in specific compartments, such as the mitochondria, where it exerts its inhibitory effects on SDH . This targeted distribution enhances the compound’s efficacy and specificity in modulating cellular processes.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. Studies have shown that the compound predominantly localizes to the mitochondria, where it interacts with SDH and other mitochondrial enzymes . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the mitochondria . The accumulation of this compound in the mitochondria allows it to effectively modulate mitochondrial function and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-1H-pyrazole-4-sulfonamide typically involves the reaction of isopropyl hydrazine with a sulfonyl chloride derivative. The process can be summarized as follows:
Nucleophilic Addition: Isopropyl hydrazine reacts with a sulfonyl chloride derivative to form an intermediate.
Cyclization: The intermediate undergoes intramolecular cyclization to form the pyrazole ring.
Elimination: The final step involves the elimination of a leaving group to yield this compound.
Industrial Production Methods: Industrial production of this compound often employs eco-friendly catalysts and optimized reaction conditions to enhance yield and reduce environmental impact. For instance, the use of Amberlyst-70 as a heterogeneous catalyst has been reported to offer valuable eco-friendly attributes .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
1-Isopropyl-1H-pyrazole-4-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
- 1-Phenyl-1H-pyrazole-4-sulfonamide
- 1-Methyl-1H-pyrazole-4-sulfonamide
- 1-Benzyl-1H-pyrazole-4-sulfonamide
Comparison: 1-Isopropyl-1H-pyrazole-4-sulfonamide is unique due to its isopropyl group, which can influence its biological activity and chemical reactivity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
1-propan-2-ylpyrazole-4-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2S/c1-5(2)9-4-6(3-8-9)12(7,10)11/h3-5H,1-2H3,(H2,7,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIPVHZWWAFMCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.